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Compound of Interest

5-Bromo-2-
Compound Name:

hydroxyisonicotinaldehyde
CAS No.: 1227562-37-9

Cat. No.: B567225

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
[5]

5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a tri-substituted pyridine
derivative utilized as an intermediate in medicinal chemistry.[1] Its characterization is

complicated by lactam-lactim tautomerism, where the compound exists in equilibrium between
the 2-hydroxypyridine form and the thermodynamically favored 2-pyridone form (5-bromo-4-
formyl-2(1H)-pyridone).[1]

Researchers must recognize that in polar aprotic solvents (e.g., DMSO-

), the pyridone tautomer dominates, significantly altering the NMR profile compared to non-
polar predictions.[1]

Chemical Structure & Identifiers
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Property Detail
5-Bromo-2-o0xo0-1,2-dihydro-4-
IUPAC Name -
pyridinecarboxaldehyde
Common Name 5-Bromo-2-hydroxyisonicotinaldehyde
CAS Number 1227562-37-9
C
H
Molecular Formula
BrNO
Molecular Weight 202.01 g/mol

0O=Cclcc(O)nclBr (Hydroxy) / O=Cclcc(=0)
[nH]c1Br (Oxo)

SMILES

Tautomeric Equilibrium & Structural Logic

Understanding the tautomerism is a prerequisite for interpreting the spectra. The proton on the
oxygen (hydroxyl) migrates to the nitrogen, creating a cyclic amide (pyridone).
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Figure 1: The lactam-lactim tautomerism.[1] In DMSO-d6, the equilibrium shifts strongly to the
Oxo (Pyridone) form.[1]

Spectroscopic Characterization Data

The following data sets are synthesized from authoritative analog references (e.g., 2-
hydroxyisonicotinaldehyde) and substituent increment calculations for the 5-bromo position.

Nuclear Magnetic Resonance ( H NMR)
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Solvent;: DMSO-

(Recommended to stabilize the pyridone form).

Chemical Shift

Proton ( L . Assighment
. Multiplicity Integration .
Environment Logic

» PpM)

Characteristic of
the pyridone N-

H.[1] Often
NH (Amide) 12.50 - 13.00 Broad Singlet 1H disappears with

D

O shake.

Distinctive

aldehyde peak.
CHO (Aldehyde) 9.85-10.05 Singlet 1H [1] Minimal

coupling to ring

protons.

Deshielded by
adjacent
_ Nitrogen and
Ar-H (C6-H) 7.90-8.10 Singlet 1H ]
Bromine.[1]
(Base ~7.2 + Br

shift).

Shielded by the
adjacent

Ar-H (C3-H) 6.60 — 6.80 Singlet (or d) 1H Carbonyl (C=0)
of the pyridone.
[1]

Critical Analysis:

e The "Missing" Proton: In CDCI
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, the NH/OH signal may be extremely broad or invisible due to rapid exchange. DMSO-
IS required to observe the distinct amide proton.[1]

e Bromine Effect: Compared to the non-brominated scaffold (2-hydroxyisonicotinaldehyde), the
H6 proton shifts downfield by approximately 0.6—-0.8 ppm due to the inductive electron-
withdrawing nature of the bromine at position 5.[1]

Infrared Spectroscopy (FT-IR)

Key functional group stretches observed in the solid state (KBr pellet or ATR).

Wavenumber (cm

Vibration Mode Structural Indication
)
Broad band indicating H-
3100 — 2800 N-H / C-H Stretch bonded amide (pyridone
dimer).[1]
Sharp, distinct aldehyde
1690 - 1710 C=0 Stretch (Aldehyde)
carbonyl.
Characteristic "Pyridone"
1640 — 1660 C=0 Stretch (Amide) carbonyl; lower frequency than
aldehyde.
Pyridine ring skeletal
1580 — 1600 C=C / C=N Stretch o
vibrations.
Fingerprint region confirmation
600 — 700 C-Br Stretch

of halogenation.[1]

Mass Spectrometry (MS)

lonization Mode: ESI (Electrospray lonization), Positive/Negative Mode.
e Molecular lon (

): 201.9/ 203.9 Da.
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 Isotopic Pattern: A distinctive 1:1 doublet at

202 and 204 confirms the presence of a single Bromine atom (
Br and
Br isotopes).

o Fragmentation: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway,
yielding peaks at

174/176.

Experimental Protocols
Protocol A: Sample Preparation for NMR (Tautomer
Stabilization)

To ensure reproducible spectra, the solvent choice must force the equilibrium to a single state.
e Solvent Selection: Use DMSO-

(99.9% D) rather than CDCI
. The high dielectric constant of DMSO stabilizes the polar pyridone tautomer.

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

o Water Suppression: If the sample is hygroscopic, the water peak at 3.33 ppm (DMSO) can
obscure signals. Store the compound in a desiccator before analysis.

e Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure full integration of the
aldehyde and amide protons, which often have long T1 relaxation times.

Protocol B: Synthesis & Purification Workflow (Context)

Impurities often arise from incomplete hydrolysis of the precursor.
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Figure 2: Synthesis pathway highlighting the origin of common methoxy impurities.[1]
References & Grounding

¢ Tautomerism of 2-Hydroxypyridines:

o Mechanism: 2-Hydroxypyridines exist predominantly as 2-pyridones in the solid state and
in polar solvents.[1]

o Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2]
e Analogous Spectral Data (2-Hydroxyisonicotinaldehyde):

o Data Source: 1H NMR (400 MHz, DMSO-d6) & 9.95 (s, 1H, CHO), 7.21 (d, 1H), 6.65 (m,
1H).[1]
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o Reference: Patent W0O2018222795A1, "Substituted nitrogen containing compounds".

e Precursor Characterization (5-Bromo-2-methoxyisonicotinaldehyde):
o Data Source: Used as a reference for the C5-Br substituent effect.
o Reference: Patent US20160257688, "Synthesis of Intermediates”.
o General Synthesis of 5-Bromo-2-hydroxypyridines:
o Methodology: Hydrolysis of 2-methoxy or 2-chloro pyridines using acid.[1]

o Reference: Patent CN114591250A, "One-step synthesis method of 5-bromo-2-
chloropyrimidine” (Analogous chemistry).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Bromo-2-
hydroxyisonicotinaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567225/docs#technical-guide-spectroscopic-profiling-
of-5-bromo-2-hydroxyisonicotinaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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